molecular formula C12H18ClN3 B3038296 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline CAS No. 853298-98-3

3-Chloro-4-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B3038296
CAS No.: 853298-98-3
M. Wt: 239.74 g/mol
InChI Key: OGIDRFDLWCRRNN-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) and Piperazine (B1678402) Chemical Classes

The chemical identity of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline is best understood by examining its constituent parts: the substituted aniline core and the piperazine ring.

Substituted Anilines: Aniline, the simplest aromatic amine, is a foundational structure in drug discovery. wikipedia.org The modification of the aniline ring through the addition of various substituents is a common strategy used by medicinal chemists to fine-tune a compound's pharmacological properties. cresset-group.com These modifications can influence factors such as a molecule's solubility, bioavailability, and how it binds to biological targets. cresset-group.commdpi.com While the aniline motif is versatile, it can sometimes be associated with metabolic instability or toxicity. acs.org Consequently, research often focuses on creating specific substitution patterns to mitigate these potential liabilities while preserving or enhancing therapeutic efficacy. cresset-group.comacs.org

Piperazines: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved pharmaceutical agents. nih.gov The two nitrogen atoms of the piperazine ring allow for the introduction of two different substituents, providing a versatile handle for modifying a molecule's properties and exploring its interaction with biological systems. researchgate.net Piperazine derivatives are integral to numerous classes of drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netwikipedia.orgnih.gov

By combining these two important pharmacophores, this compound represents a hybrid structure that leverages the chemical versatility of both classes, making it a molecule of interest for further chemical exploration.

Overview of Research Significance and Potential in Medicinal Chemistry

The significance of this compound in research stems from the established biological activities of its parent chemical classes. The specific combination of a chloro-substituted aniline with an ethylpiperazine moiety suggests potential for interaction with various biological targets.

Key research into this specific compound includes the determination of its crystal structure, which provides critical information about its three-dimensional conformation. researchgate.net This knowledge is essential for computational modeling and for understanding how the molecule might fit into the active site of a protein or receptor.

The potential therapeutic applications of compounds with this structure are broad, informed by the activities of related molecules:

Oncology: Many kinase inhibitors developed for cancer therapy feature substituted aniline and piperazine motifs. For instance, the N-methylpiperazine group is often included in kinase inhibitors to improve water solubility or target affinity. researchgate.net The lung cancer drug Rociletinib, which targets the epidermal growth factor receptor (EGFR), also contains a substituted aniline core, highlighting the relevance of this scaffold in oncology. researchgate.net

Central Nervous System (CNS): Piperazine derivatives are well-known for their activity in the CNS, acting on various neurotransmitter pathways. researchgate.netnih.gov A structurally similar compound, 3-chloro-4-(4-methyl piperazin-1-yl)aniline, has been investigated for its potential as a serotonin (B10506) receptor antagonist, suggesting that the ethyl derivative could have related neurological or psychiatric applications. ontosight.ai

Therapeutic Areas Associated with Aniline and Piperazine Scaffolds

ScaffoldAssociated Therapeutic AreasExamples of Drug Classes
AnilineInfectious Diseases, Inflammation, OncologySulfa Drugs, Kinase Inhibitors, NSAIDs cresset-group.com
PiperazinePsychiatry, Neurology, Allergies, Infectious Diseases, OncologyAntipsychotics, Antidepressants, Antihistamines, Anthelmintics wikipedia.orgnih.govchemeurope.com

Historical Development and Key Milestones in Related Chemical Scaffolds

The development of molecules like this compound is built upon a rich history of discovery in organic and medicinal chemistry.

Aniline: The history of aniline began in 1826 when it was first isolated from the destructive distillation of indigo. wikipedia.org Its initial major application was in the burgeoning synthetic dye industry in the mid-19th century. A pivotal moment for aniline in medicine came with the work of Gerhard Domagk at Bayer in the 1930s. He discovered the antibacterial properties of a red azo dye, Prontosil. wikipedia.org It was soon found that Prontosil was a prodrug, breaking down in the body to release the active agent, sulfanilamide—an aniline derivative. This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org

Piperazine: The piperazine scaffold first entered medicine as a proposed solvent for uric acid in the treatment of gout. chemeurope.com Its most significant early therapeutic application, however, came in 1953 when it was introduced as an effective anthelmintic for treating parasitic worm infections. chemeurope.com The mode of action involves paralyzing the parasites, allowing them to be expelled from the body. wikipedia.org From this initial use, the applications of the piperazine scaffold expanded dramatically. Chemists recognized its value as a versatile building block, leading to the development of a multitude of drugs, particularly those targeting the central nervous system, such as the antipsychotic clozapine (B1669256) and the anxiolytic buspirone. researchgate.netnih.gov

The continued synthesis and investigation of novel derivatives like this compound is a direct extension of this long history, representing ongoing efforts to explore how new combinations of these validated pharmacophores can lead to molecules with unique and useful properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-ethylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDRFDLWCRRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline

The synthesis of this compound typically involves the formation of the aniline (B41778) and piperazine-substituted aromatic core, followed by modifications or reductions to yield the final product.

Multi-step Reaction Sequences for Core Structure Formation

A primary and well-documented method for synthesizing this compound involves a two-step sequence starting from a suitably substituted nitrobenzene (B124822) precursor. researchgate.net This pathway leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of the nitro group.

The first step involves the reaction of 1-ethylpiperazine (B41427) with 2-chloro-1-fluoro-4-nitrobenzene. researchgate.net In this SNAr reaction, the secondary amine of the 1-ethylpiperazine acts as a nucleophile, displacing the more labile fluorine atom on the aromatic ring, which is activated by the electron-withdrawing nitro group at the para-position. quizlet.comlibretexts.org The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at an elevated temperature. researchgate.net

The subsequent step is the reduction of the nitro group of the resulting intermediate, 1-(2-chloro-4-nitrophenyl)-4-ethylpiperazine, to the primary amine. This transformation is commonly achieved through catalytic hydrogenation. researchgate.net A palladium on carbon (Pd/C) catalyst is used in a methanol (B129727) solvent under a hydrogen atmosphere to selectively reduce the nitro group to an aniline. researchgate.netwikipedia.orgnumberanalytics.com

Table 1: Two-Step Synthesis of this compound researchgate.net
StepReactantsReagents/CatalystSolventConditionsProduct
11-ethylpiperazine, 2-chloro-1-fluoro-4-nitrobenzene-N,N-dimethylformamide (DMF)90 °C, 1 hour1-(2-chloro-4-nitrophenyl)-4-ethylpiperazine
21-(2-chloro-4-nitrophenyl)-4-ethylpiperazinePalladium on carbon (Pd/C), H₂ gasMethanolRoom temperature, 2 hoursThis compound

Investigation of Alternative Synthetic Routes

While the nitro-reduction pathway is established, other synthetic strategies can be envisaged for the construction of N-aryl piperazines. sci-hub.st One common alternative approach involves the direct formation of the piperazine (B1678402) ring on a pre-existing aniline derivative. This can be accomplished by reacting an appropriately substituted aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. sci-hub.stgoogle.com For the target molecule, this would involve starting with 3-chloroaniline, though this specific application is less documented than the nitro-reduction route and may require harsh conditions. sci-hub.st

Another prominent alternative is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rug.nlbeilstein-journals.orgnih.gov This method could potentially couple N-ethylpiperazine directly with a 3,4-dihaloaniline or 4-amino-2-chlorophenyl triflate. The choice of catalyst, ligand, and base is critical for the success of these reactions, which have become a cornerstone of modern C-N bond formation. rug.nlnih.gov

Optimization of Reaction Conditions and Catalysis

Optimizing the established synthetic pathway can significantly improve yield, purity, and reaction time. For the initial SNAr step, variables such as solvent polarity (e.g., testing DMSO vs. DMF), temperature, and reaction duration can be fine-tuned to maximize the displacement of the fluoride (B91410) and minimize side reactions.

For the nitro group reduction, a wide array of catalysts and reducing agents are available beyond Pd/C and H₂. wikipedia.org Alternative catalysts include Raney nickel or platinum(IV) oxide. wikipedia.orgchemicalbook.com Chemical reducing agents like sodium borohydride (B1222165) in the presence of transition metal complexes, or metals like iron or tin in acidic media, also provide viable options. numberanalytics.comjsynthchem.commdpi.com The choice of method can be influenced by factors such as functional group tolerance, cost, and scalability. Optimization involves screening different catalyst systems and solvents to achieve a selective and high-yielding reduction. mdpi.comacs.org

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for further chemical modification, primarily the aniline amino group and the aromatic ring itself. libretexts.orggoogle.comsigmaaldrich.com

Nucleophilic Substitution Reactions for Moiety Exchange

The primary amino group of the aniline fragment is nucleophilic and can readily participate in substitution reactions. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, alkylation can introduce further substituents on the nitrogen atom.

While the synthesis of the core structure relies on a nucleophilic attack by the piperazine nitrogen, the chlorine atom on the final aniline ring is generally unreactive towards nucleophilic aromatic substitution. This is because the ring is activated by electron-donating groups (the amine and piperazine nitrogen), which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a typical SNAr mechanism. chemistrysteps.comnih.govmasterorganicchemistry.com Substitution of this chlorine would likely require transition-metal catalysis.

Coupling Reactions Involving the Aniline Fragment

The aniline moiety is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most important transformations of anilines is their conversion to diazonium salts. nih.govbyjus.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would produce the corresponding diazonium salt. This intermediate can then undergo a variety of copper-catalyzed Sandmeyer reactions to replace the diazonium group with other functionalities like -Br, -CN, or -OH. ucla.eduwikipedia.orgorganic-chemistry.org

Furthermore, the aryl chloride portion of the molecule can serve as an electrophile in palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, for instance, could be used to react the C-Cl bond with various organoboron reagents (boronic acids or esters) to form a new C-C bond. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org This strategy is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 3-position of the ring. Successful coupling of such an electron-rich aryl chloride would depend heavily on the selection of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine (B1218219) ligand. researchgate.net

Table 2: Potential Functionalization Reactions
Reactive SiteReaction TypeDescriptionPotential Product Type
Aniline (-NH₂)Diazotization/Sandmeyer ReactionConversion to a diazonium salt, followed by substitution with nucleophiles (e.g., -Br, -CN). byjus.comwikipedia.orgAryl bromides, nitriles, etc.
Aryl Chloride (C-Cl)Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling with a boronic acid to form a new C-C bond. organic-chemistry.orgBiaryl or substituted aryl derivatives
Aniline (-NH₂)AcylationReaction with an acyl chloride or anhydride (B1165640) to form an amide bond.N-acyl aniline derivatives
Aniline (-NH₂)Buchwald-Hartwig AminationPalladium-catalyzed coupling with aryl halides to form diarylamines. rug.nlDiarylamine derivatives

Regioselective Oxidation and Reduction Pathways

Regioselectivity is a critical consideration in the chemical manipulation of complex molecules like this compound. The distinct chemical nature of the aniline nitrogen, the aromatic ring, and the piperazine substituent allows for targeted oxidation and reduction reactions.

Reduction Pathways: The most significant and widely employed reduction pathway in the synthesis of this compound and its analogs is the regioselective reduction of a nitro group. The synthesis typically starts from a nitroaromatic precursor, such as 1-(2-chloro-4-nitrophenyl)-1-ethylpiperazine. The nitro group is a powerful electron-withdrawing group that facilitates the initial construction of the molecule but must be converted to an amine to yield the final product.

This transformation is commonly achieved through catalytic hydrogenation. For instance, the synthesis of the title compound has been accomplished by reacting the solid nitro-precursor with a Palladium on carbon (Pd/C 5%) catalyst under hydrogen pressure in a dry methanol solvent at room temperature. researchgate.net Similarly, the synthesis of the analogous compound, 3-chloro-4-(4-methylpiperazin-1-yl)aniline, involves the reduction of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (B188383) using platinum(IV) oxide as a catalyst under a hydrogen atmosphere for an extended period. chemicalbook.com

These methods are highly regioselective, as the reaction conditions are mild enough to reduce the nitro group to an amine without affecting other potentially reactive sites, such as the chloro-substituent on the aromatic ring (which could undergo hydrodehalogenation) or the piperazine ring.

Oxidation Pathways: The oxidation of this compound can be more complex due to the presence of multiple oxidizable sites. The primary amine of the aniline moiety is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, or polymeric species depending on the oxidant and reaction conditions. A controlled oxidation strategy involves the conversion of N,N-dialkylanilines to their corresponding N-oxides, a transformation that temporarily elevates the oxidation state and can be used to direct further functionalization. nih.gov While the primary amine of the title compound would react differently, this illustrates a potential pathway for modifying aniline nitrogen.

The tertiary amine within the piperazine ring and the ethyl group attached to it are also potential sites for oxidation. The specific outcome of an oxidation reaction would depend heavily on the choice of reagent and the careful control of reaction parameters to achieve regioselectivity. For example, the oxidation of substituted pyridinium (B92312) salts with potassium ferricyanide (B76249) shows that the position of oxidation can be directed by the nature of the substituents on the ring. mdpi.com

Table 1: Regioselective Reduction of Nitro Precursors
PrecursorCatalystProductSelectivity
1-(2-chloro-4-nitrophenyl)-4-ethylpiperazinePd/C, H₂ researchgate.netThis compoundSelective reduction of -NO₂ to -NH₂
1-(2-chloro-4-nitrophenyl)-4-methylpiperazinePtO₂, H₂ chemicalbook.com3-Chloro-4-(4-methylpiperazin-1-yl)anilineSelective reduction of -NO₂ to -NH₂

Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound is strongly influenced by its three substituents, which direct the position of incoming electrophiles or determine its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The aniline (-NH₂) and piperazinyl groups are strong activating groups that increase the electron density of the aromatic ring, making it highly reactive towards electrophiles. byjus.com Both groups are ortho, para-directors. The chlorine atom, while also being an ortho, para-director, is a deactivating group. minia.edu.eg In electrophilic substitution reactions like halogenation, nitration, or sulfonation, the outcome is determined by the cumulative directing effects of these groups. byjus.com

The most powerful activating group, the -NH₂ at position 1, strongly directs incoming electrophiles to positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, the primary site for electrophilic attack is position 6. The piperazinyl group at position 4 directs to positions 3 and 5, while the chlorine at position 3 directs to positions 2 and 6. The concerted effect overwhelmingly favors substitution at position 6. However, the high reactivity of anilines can sometimes lead to multiple substitutions; for example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution on such an activated ring, reaction conditions must be carefully controlled.

Table 2: Directing Effects of Substituents on the Aromatic Ring
Substituent (Position)TypeDirecting EffectFavored Positions for EAS
-NH₂ (1)Activating, Strong byjus.comortho, para2 (blocked), 4 (blocked), 6
-Piperazinyl (4)Activating, Strongortho, para3 (blocked), 5
-Cl (3)Deactivating, Weak minia.edu.egortho, para2 (blocked), 6
Net Effect Strongly Activated -Position 6 (major), Position 5 (minor)

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on an aromatic ring, is generally difficult on electron-rich systems. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The aniline ring in the title compound is highly electron-rich due to its activating substituents, making it resistant to NAS under normal conditions. tib.eu

However, a key step in the synthesis of this compound relies on an NAS reaction. The process begins with 2-chloro-1-fluoro-4-nitrobenzene. researchgate.net In this precursor, the strongly electron-withdrawing nitro group is para to the fluorine atom, making the carbon atom attached to the fluorine highly electrophilic. This allows the nucleophile, 1-ethylpiperazine, to attack and displace the fluoride ion, forming 1-(2-chloro-4-nitrophenyl)-4-ethylpiperazine. researchgate.net Following this crucial NAS step, the nitro group is reduced to the electron-donating amino group, which effectively deactivates the ring toward any further NAS reactions.

Tandem Asymmetric Michael Addition–Elimination Reactions for Analogous Scaffolds

Tandem reactions, where multiple bond-forming events occur in a single operation, are powerful tools in organic synthesis for building molecular complexity efficiently. The Michael addition, the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a cornerstone of C-C bond formation. eurekaselect.comresearchgate.net A tandem Michael addition–elimination sequence allows for the formal substitution of a group on the β-carbon of the acceptor.

While this specific reaction has not been reported for this compound itself, the strategy is highly relevant for the synthesis of analogous scaffolds and more complex derivatives. For example, novel reactivity involving a cascade Michael addition/elimination process has been described for pyridinium ylides reacting with electron-deficient alkenes. researchgate.net Similarly, tandem grinding reactions involving aldol (B89426) condensation followed by a Michael addition have been used to create trisubstituted isoxazoles.

To apply this to scaffolds analogous to the title compound, one could envision several strategies:

Modification of the Aniline: The aniline nitrogen could be used as a Michael donor in an aza-Michael addition reaction.

Functionalization of the Piperazine Ring: A substituent on the piperazine ring could be designed to act as either a Michael donor or acceptor.

Introduction of a Pro-Michael Acceptor: A side chain could be attached to the aromatic ring, which could be converted into a Michael acceptor (e.g., an α,β-unsaturated ketone) to participate in a tandem reaction.

This methodology provides a versatile platform for extending the molecular framework, enabling the synthesis of a diverse library of analogs from the core structure of this compound.

Table 3: Examples of Michael Donors and Acceptors for Tandem Reactions
Michael Donors (Nucleophiles) eurekaselect.comMichael Acceptors (α,β-Unsaturated Systems) eurekaselect.com
Enolates (from ketones, esters)Acrylonitrile
Amines (aza-Michael)α,β-Unsaturated esters (e.g., acrylates)
Thiols (thia-Michael)α,β-Unsaturated ketones (e.g., chalcones)
OrganocupratesMaleimides
Malonates and other active methylene (B1212753) compoundsNitroalkenes

Green Chemistry Principles in the Synthesis of Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, focusing on efficiency, safety, and environmental impact. The synthesis of derivatives of this compound can benefit significantly from these approaches.

One of the core principles of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without a solvent, can lead to higher efficiency, reduced waste, and simplified workup procedures. mdpi.com A one-pot, base-catalyzed tandem grinding process has been successfully used to synthesize 3,4,5-trisubstituted isoxazoles, demonstrating the power of this technique for complex syntheses. For derivatives of this compound, solvent-free conditions could be applied to reactions such as Schiff base formation by grinding the aniline with an aldehyde or in acylation reactions.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require hours or days. For instance, the synthesis of quinoline (B57606) derivatives from 3-chloro-4-fluoroaniline (B193440) has been successfully achieved using microwave irradiation. jmpas.com Similarly, the synthesis of various triazole and quinoxaline (B1680401) derivatives has been shown to be significantly more efficient under microwave conditions. nih.govbohrium.comscipublications.com This technology is highly applicable for synthesizing derivatives of this compound, particularly in cross-coupling reactions, heterocycle formation, or substitutions that typically require high temperatures and long reaction times.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical Example Based on Literature nih.gov)
Reaction ParameterConventional Heating MethodMicrowave-Assisted MethodAdvantage of MAOS
Reaction Time 6–24 hours5–30 minutesDrastic reduction in time, higher throughput
Energy Usage High (prolonged heating)Low (short duration)More energy efficient
Yield Moderate to Good (e.g., 78%)Good to Excellent (e.g., 97%) sigmaaldrich.comOften improves reaction yield and conversion
Side Products Can be significantOften reducedCleaner reaction profiles, easier purification

Ultrasound-Mediated Organic Synthesis (USMOS), or sonochemistry, uses the energy of high-frequency sound waves to induce acoustic cavitation in a liquid medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and yields. nih.gov This method has been successfully used as a green technique for synthesizing a variety of heterocyclic compounds, including isoxazolines and coumarin (B35378) derivatives, often in aqueous or green solvents. nih.govscirp.orgscirp.org The synthesis of derivatives of this compound could be accelerated using ultrasound, particularly for one-pot, multi-component reactions or for reactions involving heterogeneous reagents, as the mechanical effects of sonication can improve mass transfer and surface activation. nih.gov

Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of the monohydrate form of the title compound, C₁₂H₂₀ClN₃O, has provided definitive evidence of its atomic arrangement in the crystalline state. researchgate.net

The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The crystallographic parameters provide a precise description of the unit cell dimensions and angles.

Crystallographic ParameterValue researchgate.net
FormulaC₁₂H₂₀ClN₃O
Crystal SystemMonoclinic
Space GroupC2/c (No. 15)
a (Å)27.228(5)
b (Å)11.380(2)
c (Å)9.3775(16)
β (°)95.733(2)
V (ų)2891.1(9)
Z8
Temperature (K)296(2)
Rgt(F)0.0372
wRref(F²)0.1058

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the structure and purity of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline in non-crystalline states.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. While specific NMR data for the title compound is not detailed in the provided search results, a related compound, 3-chloro-4-(4-methylpiperazin-1-yl)aniline, shows characteristic signals that can be extrapolated. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the ethyl group protons. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms and provide information about the conformational dynamics of the molecule in solution.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation and purity assessment. For the analogous compound, 3-chloro-4-(4-methylpiperazin-1-yl)aniline, mass spectra showed an m/z value of 226 ([M+H]⁺), corresponding to its molecular weight. chemicalbook.com Similarly, for this compound, a molecular ion peak corresponding to its molecular formula (C₁₂H₁₈ClN₃) would be expected, confirming its elemental composition. Fragmentation analysis can further validate the structure by identifying characteristic fragments of the aniline (B41778) and ethylpiperazine moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of this compound is determined by the collective motions of its constituent atoms. The primary functional groups contributing to its characteristic spectral features include the aniline ring, the amino (-NH2) group, the piperazine ring, the ethyl (-CH2CH3) group, and the carbon-chlorine (C-Cl) bond. The vibrational modes can be broadly categorized into stretching (symmetric and asymmetric), bending (in-plane and out-of-plane), wagging, twisting, and scissoring motions.

A summary of the principal expected vibrational modes for this compound and their typical frequency ranges, as inferred from literature on analogous compounds, is presented below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric StretchingAniline (NH₂)3500 - 3300
C-H Aromatic StretchingAniline Ring3100 - 3000
C-H Aliphatic StretchingEthyl & Piperazine3000 - 2800
C=C Aromatic Ring StretchingAniline Ring1650 - 1450
N-H Bending (Scissoring)Aniline (NH₂)1650 - 1590
CH₂ Bending (Scissoring)Ethyl & Piperazine1485 - 1445
CH₃ Bending (Asymmetric & Symmetric)Ethyl Group1470 - 1370
C-N Stretching (Aromatic Amine)Aniline Ring - N1340 - 1250
C-N Stretching (Aliphatic Amine)Piperazine Ring - N1250 - 1020
C-H Out-of-Plane BendingAniline Ring900 - 675
C-Cl StretchingChloro-Aromatic800 - 600

Detailed Analysis of Vibrational Modes:

Aniline Moiety: The aniline portion of the molecule gives rise to several characteristic bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively. asianpubs.org The C-H stretching vibrations of the aromatic ring typically manifest in the 3100-3000 cm⁻¹ range. Aromatic C=C ring stretching vibrations are anticipated to produce a series of bands between 1650 cm⁻¹ and 1450 cm⁻¹. dergipark.org.tr The N-H in-plane bending or "scissoring" vibration is another key indicator for the amino group, generally observed in the 1650-1590 cm⁻¹ region. Furthermore, the stretching vibration of the aromatic C-N bond is expected in the 1340-1250 cm⁻¹ range. materialsciencejournal.org Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region.

Piperazine and Ethyl Groups: The aliphatic C-H stretching vibrations from the ethyl and piperazine moieties are expected to be prominent in the 3000-2800 cm⁻¹ region. Specifically, the CH₂ groups of the piperazine ring and the ethyl group will exhibit both asymmetric and symmetric stretching modes. Bending vibrations for these aliphatic groups, such as CH₂ scissoring and CH₃ umbrella modes, are expected between 1485 cm⁻¹ and 1370 cm⁻¹. dergipark.org.tr The C-N stretching vibrations within the saturated piperazine ring are typically observed in the fingerprint region, broadly between 1250 cm⁻¹ and 1020 cm⁻¹.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline, DFT would be employed to determine its optimized molecular geometry, electron density distribution, and other key electronic properties. These calculations would provide a foundational understanding of the molecule's stability and conformational preferences.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For this compound, the calculation of these orbitals and related reactivity indices (e.g., electronegativity, hardness, and softness) would predict its reactivity towards other chemical species and its potential role in chemical reactions.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

Note: The following data is illustrative and not based on actual calculations for this compound, as such data is not available.

ParameterValue (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-Difference between ELUMO and EHOMO

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich and electron-poor regions. For this compound, an MEP map would highlight the nucleophilic (negative potential) and electrophilic (positive potential) sites, offering insights into its intermolecular interaction patterns, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. An NBO analysis of this compound would quantify the delocalization of electron density and the strength of intramolecular interactions, contributing to a deeper understanding of its stability and electronic structure.

Topological Analysis (Atom in Molecule (AIM), Reduced Density Gradient (RDG)) for Weak Interactions

The theories of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) are used to analyze the topology of the electron density to characterize both covalent bonds and weaker non-covalent interactions. For this compound, these analyses would be instrumental in identifying and characterizing intramolecular and intermolecular hydrogen bonds, van der Waals interactions, and other weak forces that govern its crystal packing and interactions with other molecules.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein.

Such studies would involve docking this compound into the binding pocket of a biologically relevant protein to predict its binding affinity and interaction patterns. This would provide valuable information about its potential as a therapeutic agent and guide the design of more potent analogs. However, no specific molecular docking studies featuring this compound have been identified in the public domain.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like Alectinib, which contains the this compound core, binds to its biological target. These methods model the interaction between the ligand (the drug molecule) and the protein's active site, predicting the preferred orientation of the ligand and the strength of the interaction, often expressed as binding affinity or binding free energy.

For Alectinib, the hypothesized biological target is the ATP-binding site of the ALK tyrosine kinase. patsnap.com Computational studies, including molecular docking and MD simulations, have been employed to elucidate its binding mode. These simulations have successfully modeled the binding of Alectinib to both wild-type ALK (ALKWT) and clinically relevant mutant forms, such as the G1202R mutation, which confers resistance to some inhibitors. nih.gov

The predicted binding affinities from these computational models often show strong correlation with experimental data. nih.gov For instance, MD simulations and free energy calculations have been used to predict the binding free energies (ΔGbind) for Alectinib and its analogues with ALK, helping to explain why Alectinib is effective against certain mutations while other inhibitors are not. nih.gov

Table 1: Predicted Binding Affinities of Alectinib with ALK Variants
SystemPredicted Binding Free Energy (ΔGbind, kcal/mol) - Method 1 (MM/GBSA)Predicted Binding Free Energy (ΔGbind, kcal/mol) - Method 2 (Umbrella Sampling)
Alectinib / ALKWT-24.85 ± 7.77-14.39 ± 0.76
Alectinib / ALKG1202R-13.59 ± 4.92-9.92 ± 0.42
Data derived from molecular dynamics and free energy calculations. nih.gov

Rationalization of Observed Structure-Activity Relationships through Binding Mechanisms

Structure-Activity Relationships (SAR) describe how changes in a molecule's structure affect its biological activity. Computational modeling provides a molecular-level explanation for these observed relationships. By analyzing the binding modes of a series of related compounds, researchers can understand why certain chemical modifications increase potency while others decrease it.

For example, simulations comparing Alectinib's binding to wild-type and G1202R mutant ALK revealed that the resistance mechanism is not simple steric hindrance. Instead, the mutation causes a conformational change in the ATP-binding glycine-rich loop of the protein. This change is primarily responsible for the significant decrease in Alectinib's binding affinity, a finding rationalized through computational analysis of van der Waals and entropy energy terms. nih.gov This detailed mechanistic insight is invaluable for designing next-generation inhibitors that can overcome such resistance.

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Interactions)

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular modeling can identify the specific amino acid residues in the target protein that interact with the ligand and the nature of these interactions.

For aniline (B41778) derivatives targeting kinases, common interactions include:

Hydrogen Bonding: The aniline nitrogen or other heteroatoms can act as hydrogen bond donors or acceptors with residues in the kinase hinge region. dnu.dp.ua

Hydrophobic Interactions: The chloro-substituted phenyl ring of the this compound moiety can engage in hydrophobic interactions with nonpolar residues in the active site.

π-π Stacking: The aromatic aniline ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or histidine. dnu.dp.ua

Cation-π/CH-π Interactions: The piperazine (B1678402) ring and its substituents can form favorable interactions with aromatic residues. researchgate.net

Docking studies of various aniline and piperazine-containing kinase inhibitors consistently highlight the importance of these interactions in achieving high potency. dnu.dp.uaresearchgate.net For Alectinib, the precise network of hydrogen bonds and van der Waals contacts within the ALK ATP pocket underpins its high inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (Q-SAR) Approaches

QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules' physicochemical properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.

For classes of compounds like piperazine derivatives, QSAR models have been successfully developed to predict activities such as antidepressant or antihistamine effects. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. The statistical significance of these models is often high, indicating a strong predictive power. nih.gov

Correlation of Calculated Molecular Descriptors with Experimental Data

The core of QSAR is the correlation between calculated descriptors and experimental results. Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.govresearchgate.net

In studies of piperazine derivatives, descriptors related to atom types, dipole moment, and shape have been shown to influence biological activity. nih.gov For example, a QSAR study on antidepressant piperazine derivatives found that descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were key influencers of serotonin (B10506) reuptake inhibition. nih.gov By understanding which descriptors are most important, chemists can rationally modify a lead compound to enhance its desired activity.

In Silico Prediction of Molecular Descriptors Relevant to Pharmacological Profile

Beyond predicting target affinity, computational methods are widely used to predict a molecule's broader pharmacological profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comnih.govri.se These predictions are crucial for assessing a compound's "drug-likeness" and potential for success in clinical development.

Key molecular descriptors relevant to the pharmacological profile include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Rotatable Bonds: A measure of molecular flexibility, which can influence binding and bioavailability.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and metabolism. researchgate.net

Hydrogen Bond Donors/Acceptors: Important for solubility and target binding.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess drug-likeness. researchgate.net For Alectinib, which incorporates the this compound scaffold, these descriptors have been calculated and are available in public databases.

Table 2: Predicted Molecular Descriptors for Alectinib
DescriptorPredicted ValuePharmacological Relevance
Molecular Weight482.63Influences size and diffusion properties
AlogP4.77Measure of lipophilicity; affects absorption and solubility
Polar Surface Area (PSA)72.36 ŲCorrelates with membrane permeability
# Rotatable Bonds5Relates to conformational flexibility
# H-Bond Acceptors (Lipinski)6Influences solubility and target binding
# H-Bond Donors (Lipinski)1Influences solubility and target binding
# Rule of 5 Violations (Lipinski)0Indicates good predicted drug-like properties
Data sourced from ChEMBL database. ebi.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on Biological Activity and Selectivity Profiles

The potency and selectivity of these compounds can be finely tuned by strategic chemical modifications. The aniline (B41778) ring, the chloro substituent, and the ethylpiperazine group are all critical pharmacophoric elements whose alteration can lead to significant changes in biological activity.

The presence and position of a chloro group on the aniline ring are significant modulators of a molecule's biological activity. eurochlor.org As a substituent, chlorine alters the physico-chemical properties of the parent molecule. eurochlor.org Its electron-withdrawing nature can play a unique role in enhancing biological activity. nih.gov For instance, in a series of chlorothalonil (B1668833) derivatives, replacing chlorine atoms with other functional groups was explored to understand the structure-fungicidal activity relationship, with results indicating that electron-withdrawing groups can enhance this activity. nih.gov

The introduction of chloro-substituents into a 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine scaffold was explored to create ligands for σ₂ receptors, which unexpectedly led to a compound with preferentially increased affinity for the dopamine (B1211576) transporter (DAT). nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand. nih.gov In other contexts, such as benzodiazepine (B76468) derivatives, the introduction of substituted anilines showed that neurotoxicity increased, particularly when the aniline was substituted at the para position with halogen atoms like fluorine. researchgate.net The effect of a chlorine substituent is empirical and can be crucial for activity in some compounds while diminishing it in others. eurochlor.org The steric and electronic effects of the chlorine atom can influence how the molecule binds to a target protein, potentially increasing or decreasing its biological effect. nih.gov

The piperazine (B1678402) ring is a common scaffold in bioactive compounds, and modifications to this moiety significantly impact activity. nih.govtandfonline.com The substitution at the N4-position of the piperazine ring is a key determinant of potency and selectivity.

A direct comparison between N-methyl and N-ethylpiperazine amides in a series of BCR-ABL kinase inhibitors showed that the N-methylpiperazine derivative (BCR-ABLT315I IC₅₀ = 96 nM) had slightly better inhibitory activity than its corresponding N-ethylpiperazine analog (BCR-ABLT315I IC₅₀ = 142 nM). nih.gov However, a reversed amide orientation of the N-ethylpiperazine analog resulted in robust potency (IC₅₀ = 9 nM). nih.gov

The integrity of the piperazine ring itself is often crucial. In the development of anti-influenza agents based on the nucleozin (B1677030) scaffold, modifications that increased the conformational freedom by replacing the piperazine system led to a loss of activity, highlighting the necessity of the piperazine ring for maintaining the desired biological effect. researchgate.netplos.org Similarly, in other compound series, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a notable decrease in anticancer activity. nih.govtandfonline.com The rigidity of the piperazine ring, or its rigid counterpart 2,5-diazabicyclo[2.2.1]heptane (DBH), can lead to better binding ability compared to more flexible analogs. plos.org The incorporation of a piperazine moiety can also improve water-solubility and adjust physicochemical properties, which can contribute to enhanced antiproliferative effects. nih.govtandfonline.com

Compound SeriesPiperazine ModificationObservationReference(s)
BCR-ABL InhibitorsN-methyl vs. N-ethylN-methyl analog was slightly more potent than the N-ethyl analog in one orientation. nih.gov
Nucleozin AnalogsReplacement with flexible groupsLoss of anti-influenza activity, indicating the piperazine ring is essential. researchgate.net, plos.org
Chromen-4-one DerivativesReplacement with morpholine or pyrrolidineA noticeable decrease in anticancer activity was observed. nih.gov, tandfonline.com

The aniline moiety is a versatile component in drug-like compounds, but it is also a known "structural alert" due to potential metabolic liabilities. cresset-group.comacs.org Consequently, its replacement or modification is a common strategy in medicinal chemistry to mitigate toxicity, reduce off-target effects, and fine-tune pharmacological properties like bioavailability and receptor selectivity. cresset-group.com

Derivatization of the aniline's amino group can significantly impact target engagement. For example, functionalization of the amino group in a known dopamine agonist with various sulfonamides led to a significant improvement in affinity for the D3 receptor. nih.gov The position of substituents on the aniline ring also matters; a study on 1,2,3-triazole derivatives found a clear relationship between the substitution position (ortho, meta, or para) on the aniline ring and the compound's lipophilicity. nih.gov In another series of fungicidal compounds, the presence of an electron-withdrawing nitro group at the 4-position of the phenyl ring on a diphenyl amine structure played a key role in enhancing activity. nih.gov This demonstrates that both the electronic properties and the position of substituents on the aniline moiety are critical for optimizing interactions with biological targets.

The length of the linker is critical for bridging the distance between binding sites on a target receptor or between different receptors. nih.gov For some bivalent ligands, binding enhancement has been shown to decrease as the linker length increases. nih.gov Conversely, studies on fusion proteins have shown that increasing the length of helical linkers can improve thermal stability. arvysproteins.com There is often a minimal linker length required for optimal binding; in a study of the Oct-1 POU domain, a minimal linker of 10 to 14 amino acids was necessary for effective binding to its DNA target. embopress.org In the development of LSD1 inhibitors, analogs containing a linker of four or five bond lengths between two amine atoms demonstrated superior potency compared to those with shorter linkers. nih.gov The nature of the linker (e.g., flexible vs. rigid) is also important, as rigid linkers may provide sufficient space for different domains of a molecule to fold and function independently, thereby improving stability and bioactivity. arvysproteins.com

Correlation of Structural Features with Specific Receptor Binding Affinities (e.g., Serotonin (B10506), Dopamine Receptors)

Derivatives of the 3-chloro-4-(piperazin-1-yl)aniline (B596926) scaffold are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The specific structural features of these molecules dictate their affinity and selectivity for different receptor subtypes.

Arylpiperazine derivatives are prominent in the development of ligands for serotonin (5-HT) receptors. A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized as potential antidepressants with dual activity at 5-HT₁ₐ receptors and the serotonin transporter (SERT). nih.gov Within this series, compounds with a chloro or fluoro substitution on the benzothiophene (B83047) ring, combined with a methoxyphenylpiperazine moiety, showed high nanomolar affinity for both targets. nih.gov For example, the 5-chloro analog displayed a Kᵢ of 30 nM for both the 5-HT₁ₐ receptor and SERT. nih.gov

The phenylpiperazine scaffold is also a key feature in ligands targeting dopamine D₂ and D₃ receptors. nih.govnih.gov The high homology between these receptor subtypes makes achieving selectivity challenging. nih.gov However, subtle structural modifications can shift the affinity profile. In one study, introducing a chloro-substituent into a phenylpiperazine scaffold created a highly selective ligand for the dopamine transporter (DAT). nih.gov Another investigation into N-phenylpiperazine analogs found that various substitutions could yield compounds with high affinity (Kᵢ = 1.4–43 nM) and significant selectivity (up to 1831-fold) for the D₃ receptor over the D₂ receptor. mdpi.com Functionalization of the amino group on the aniline moiety of related compounds can also significantly improve D₃ affinity. nih.gov

TargetCompound SeriesKey Structural Feature(s)Binding Affinity (Kᵢ)Reference(s)
5-HT₁ₐ / SERTArylpiperazine-benzothiophenes5-Chloro substitution30 nM / 30 nM nih.gov
Dopamine Transporter (DAT)Chlorophenyl-phenethylpiperazines3-Chloro substitution on phenyl ringHigh affinity, >160-fold selectivity nih.gov
Dopamine D₃ Receptor4-Thiophene-3-yl-benzamide N-phenylpiperazinesVarious phenyl substitutions1.4–43 nM mdpi.com

Relationship between Chemical Structure and Enzyme Inhibition Profiles (e.g., Lysine Specific Demethylase 1 (LSD1), Urease, various Kinases)

Beyond receptor binding, analogs of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline have been investigated as inhibitors of various enzymes, where specific structural elements are crucial for potent and selective inhibition.

Lysine Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent enzyme, and inhibitors often mimic its substrates. nih.gov The 3-chloroallylamine functionality has been shown to inactivate such flavin-dependent amine oxidases. nih.gov In the development of novel LSD1 inhibitors, styrenylcyclopropane derivatives were identified as mechanism-based inhibitors that covalently target the FAD cofactor. nih.gov Structure-activity relationship studies revealed that the linker length between two amine atoms was critical, with linkers of four or five bonds showing superior potency. nih.gov

Urease: The piperazine scaffold is a key feature in many urease inhibitors. frontiersin.org Urease is a nickel-containing enzyme, and its inhibition is a strategy for treating infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.net A series of pyridylpiperazine hybrid derivatives showed good inhibitory activities against jack bean urease, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM, which was more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org In silico analysis showed that the most potent inhibitors formed favorable interactions with the active site of the enzyme. frontiersin.org

Kinases: The (4-ethylpiperazin-1-yl)methyl group is a "privileged" tail found in many potent kinase inhibitors. A diarylamide 3-aminoindazole compound, AKE-72, which incorporates this moiety, was discovered to be a potent pan-BCR-ABL inhibitor, including against the drug-resistant T315I mutant. nih.gov AKE-72 exhibited IC₅₀ values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.gov Furthermore, this compound showed significant inhibition against a panel of other major oncogenic kinases, including c-Kit, FGFR1, FLT3, and VEGFR2. nih.govsemanticscholar.org The 4-anilinoquinazoline (B1210976) scaffold is another well-known kinase inhibitor framework where substitutions on the aniline ring are used to modulate activity and selectivity against targets like the epidermal growth factor receptor (EGFR). researchgate.net

Enzyme TargetCompound ClassKey Structural Feature(s)Potency (IC₅₀)Reference(s)
UreasePyridylpiperazine hybridsSpecific substitutions on the pyridyl ring2.0 ± 0.73 µM (most potent) frontiersin.org
BCR-ABLWTDiarrylamide 3-aminoindazole (AKE-72)(4-ethylpiperazin-1-yl)methyl tail< 0.5 nM nih.gov
BCR-ABLT315IDiarrylamide 3-aminoindazole (AKE-72)(4-ethylpiperazin-1-yl)methyl tail9 nM nih.gov

Modulation of Physicochemical Properties for Optimized Biological Performance

The biological performance of a therapeutic agent is intrinsically linked to its physicochemical properties. For the compound this compound, a thorough understanding of its structure-property relationships (SPR) is crucial for optimizing its potential as a drug candidate. This section delves into the impact of its distinct structural features—the chloroaniline ring and the N-ethylpiperazine moiety—on key pharmacokinetic parameters: aqueous solubility, permeability, plasma protein binding, and metabolic stability.

Impact on Aqueous Solubility and Permeability

The interplay between aqueous solubility and membrane permeability is a critical determinant of a drug's oral bioavailability. A successful oral drug must possess sufficient solubility to dissolve in the gastrointestinal fluids and adequate permeability to be absorbed across the intestinal epithelium into the bloodstream.

The aqueous solubility of this compound is influenced by the opposing characteristics of its two main structural components. The chloroaniline portion, being aromatic and halogenated, tends to be lipophilic and thus contributes to lower aqueous solubility. For instance, the solubility of chloroaniline isomers in water is generally low.

With regard to permeability, the lipophilic character of the chloroaniline moiety is expected to facilitate its passage across the lipid bilayer of cell membranes. Studies on phenylpiperazine derivatives have indicated their potential to act as intestinal permeation enhancers. nih.govnih.gov Research has shown that certain phenylpiperazine compounds can significantly increase the transport of marker molecules across Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption. nih.govnih.govresearchgate.net The presence of the N-ethylpiperazine group, while beneficial for solubility, may modulate permeability. The degree of ionization at intestinal pH will affect the partitioning of the compound into the cell membrane.

Table 1: Physicochemical Properties of Compounds Related to this compound
CompoundAqueous SolubilityPermeability (Caco-2)
2-Chloroaniline5.13 g/LData not available
4-Chloroaniline (B138754)2.6 g/LData not available
1-PhenylpiperazineConsidered solubleCan enhance permeability

Influence on Plasma Protein Binding

Once absorbed into the systemic circulation, a drug's distribution and availability to target tissues are significantly influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Generally, only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

The extent of plasma protein binding is largely dictated by a compound's lipophilicity. The chloroaniline portion of this compound imparts a significant degree of lipophilicity, suggesting a potential for binding to plasma proteins. It has been noted that reactive metabolites of 4-chloroaniline can covalently bind to hemoglobin and other proteins. While the parent compound's binding is likely to be reversible, this indicates an interaction potential.

Table 2: Plasma Protein Binding of Structurally Related Compounds
Compound ClassTypical Plasma Protein Binding
Chloroaniline derivativesVariable, metabolites can bind covalently
Basic drugs (general)Often bind to alpha-1-acid glycoprotein

Effects on Metabolic Stability (e.g., Microsomal Clearance)

Metabolic stability is a critical parameter that determines the half-life and clearance of a drug from the body. The primary site of drug metabolism is the liver, where cytochrome P450 enzymes play a major role. In vitro assays using liver microsomes are commonly employed to assess a compound's metabolic stability.

The structure of this compound presents several potential sites for metabolic transformation. The aromatic chloroaniline ring is susceptible to oxidation (hydroxylation) at various positions. The piperazine ring can also undergo oxidation.

A key factor in the metabolic stability of this compound is the N-ethyl group on the piperazine ring. N-dealkylation is a common metabolic pathway for compounds containing N-alkylamines. The ethyl group can be removed, leading to the formation of the corresponding N-desethylpiperazine metabolite. The stability of the N-alkyl substituent can significantly influence the rate of metabolism. For some series of piperazine-containing compounds, the length and nature of the alkyl group have been shown to dramatically alter the microsomal clearance. For instance, in a series of piperazin-1-ylpyridazines, modifications to the molecule, including changes to the piperazine substituent, led to a more than 50-fold improvement in the in vitro intrinsic clearance. nih.govresearchgate.netscilifelab.se

Table 3: Metabolic Stability of Related Piperazine-Containing Compounds in Human Liver Microsomes (HLM)
Compound/Analog SeriesMetabolic Stability (t½)
Piperazin-1-ylpyridazines (unoptimized)~3 min
Piperazin-1-ylpyridazines (optimized)>100 min

Pharmacological and Biological Activity Research in Vitro and Preclinical Studies

In Vitro Pharmacological Profiling and Target Identification

Comprehensive in vitro pharmacological profiling is a critical step in drug discovery to elucidate the mechanism of action of a compound and identify its molecular targets. This typically involves a battery of assays, including receptor binding studies, enzyme inhibition assays, and cell-based functional assays.

No publicly available research data details the receptor binding affinity of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline for the 5-HT2A, dopamine (B1211576) D2, or dopamine D3 receptors. While structurally related arylpiperazine compounds are known to interact with these receptors, specific binding constants (such as Ki or IC50 values) for this particular analog have not been reported in the scientific literature.

There are no published studies that have evaluated the inhibitory activity of this compound against any purified enzymes. Consequently, data regarding its potential to modulate the activity of specific enzymes, including IC50 values, is not available.

Information from cell-based assays that would confirm the engagement of this compound with its potential molecular targets within a cellular context is not available in the public domain. Furthermore, there are no reports on its effects on downstream signaling pathways that would be modulated by such target engagement.

In Vitro Biological Efficacy and Mechanistic Investigations in Cell Lines

In vitro studies using various cell lines are fundamental to understanding the biological effects of a compound, including its potential as an anticancer agent.

There is no scientific literature available that reports on the antitumor or antiproliferative activity of this compound in any cancer cell lines. Therefore, data such as IC50 values, which quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%, are not available.

No studies have been published that investigate the effect of this compound on the ability of single cancer cells to undergo clonal expansion and form colonies. The clonogenic assay is a key in vitro method to assess the cytotoxic and cytostatic effects of a potential anticancer agent, and such data for this compound has not been reported.

Antitumor/Antiproliferative Activity in Various Cancer Cell Lines

Inhibition of Cell Migration

Currently, there is no specific information available in the reviewed scientific literature regarding the in vitro or preclinical evaluation of this compound for its potential to inhibit cell migration.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

There is no specific information in the available scientific literature concerning the antimicrobial, antibacterial, or antifungal properties of this compound. Research on other molecules containing piperazine (B1678402) or aniline (B41778) moieties has sometimes indicated antimicrobial potential, but specific studies on this compound have not been identified.

Antimalarial Activity against Parasite Strains

No direct in vitro or preclinical studies on the antimalarial activity of this compound against any parasite strains were found in the reviewed literature.

Antiviral Activity (e.g., Hepatitis C Virus)

Specific research detailing the antiviral activity of this compound, including against the Hepatitis C Virus (HCV), is not present in the currently available scientific literature.

Antioxidant Activity and Free Radical Scavenging Properties

There are no available scientific studies that have specifically investigated the antioxidant or free radical scavenging properties of this compound.

Preclinical In Vivo Research (Mechanistic Aspects of Activity)

Preclinical in vivo studies are crucial for understanding the mechanisms through which a compound like this compound exerts its effects in a living organism. This phase of research bridges the gap between in vitro activity and potential clinical application by examining the compound's interaction with its biological targets and the subsequent physiological responses in animal models.

Exploration of Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) markers are measurable indicators of a pharmacological response to a drug. In preclinical animal models, the exploration of these markers is essential to establish a dose-response relationship and to understand the biological effects of this compound. This would typically involve administering the compound to animals and then measuring specific biomarkers that are indicative of the compound's mechanism of action.

For instance, if this compound were hypothesized to be a kinase inhibitor, researchers would measure the phosphorylation levels of the target kinase and its downstream substrates in tumor tissues or surrogate tissues from treated animals. Such studies would provide evidence of the compound's biological activity and help in determining the effective dose range.

Table 1: Illustrative Pharmacodynamic Marker Analysis of this compound in a Hypothetical Xenograft Model

Animal ModelTissue/MatrixPharmacodynamic MarkerAnalytical MethodObserved Effect (Hypothetical)
Nude mice with human tumor xenograftsTumor tissuePhospho-Target Protein LevelWestern Blot / ELISADose-dependent decrease in phosphorylation
Sprague-Dawley RatsPeripheral Blood Mononuclear Cells (PBMCs)Downstream Substrate PhosphorylationFlow CytometrySignificant reduction in phosphorylation at therapeutic doses
Beagle DogsSkin BiopsyGene Expression of Target-related GenesqPCRModulation of gene expression consistent with target inhibition

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Target Engagement and Pathway Modulation in Biological Systems

Target engagement studies are designed to confirm that a compound is interacting with its intended molecular target in a living system. This is a critical step to validate the mechanism of action and to ensure that the observed pharmacological effects are due to the on-target activity of the compound. Techniques such as positron emission tomography (PET) with a radiolabeled analog of this compound could be employed to visualize and quantify target occupancy in the brain or other tissues of living animals.

Pathway modulation studies would further investigate the downstream consequences of target engagement. This could involve transcriptomic, proteomic, or metabolomic analyses of tissues from treated animals to identify the biological pathways that are significantly altered by the compound. For example, if this compound targets a key protein in a signaling cascade, researchers would expect to see changes in the levels of other proteins or metabolites within that pathway.

Table 2: Hypothetical Target Engagement and Pathway Modulation Profile of this compound

ParameterMethodAnimal ModelKey Finding (Hypothetical)
Target Engagement
Target OccupancyPositron Emission Tomography (PET)Rhesus MacaqueHigh target occupancy in the brain at clinically relevant doses
Pathway Modulation
Signaling Pathway AnalysisProteomics (Mass Spectrometry)Mouse model of diseaseSignificant downregulation of the XYZ signaling pathway in affected tissues
Gene Expression ProfilingRNA-SequencingRat model of diseaseAltered expression of genes involved in cell cycle progression and apoptosis

This table is for illustrative purposes only and does not represent actual experimental data.

Analytical Method Development and Impurity Profiling

Chromatographic Methodologies for Analysis

A range of chromatographic techniques can be employed for the analysis of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or high-sensitivity trace analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for aromatic amines and piperazine (B1678402) derivatives. unodc.orgresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for a molecule like this compound.

Method development involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. A C18 column is a common and versatile choice for the stationary phase in the analysis of such compounds. researchgate.net The mobile phase composition, a critical factor, is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netnih.gov The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak symmetry. Given the basic nature of the piperazine and aniline (B41778) nitrogens, a slightly acidic to neutral pH is often effective. A photodiode array (PDA) or a standard UV detector is used for detection; the aromatic nature of the compound suggests strong absorbance in the UV region, typically around 240-260 nm. researchgate.net

Optimization aims to achieve a balance between resolution, analysis time, and sensitivity. rsc.org Parameters such as column temperature, flow rate, and the gradient elution profile (if used) are fine-tuned to ensure that the main compound peak is well-resolved from any process-related impurities or degradation products. researchgate.net

Table 1: Representative Optimized HPLC Method Parameters

Parameter Condition
Instrument High-Performance Liquid Chromatography System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic (e.g., 68:32 v/v A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov While some anilines can be analyzed directly, their polarity can sometimes lead to poor peak shape or column adsorption. nih.gov In such cases, chemical derivatization may be employed to increase volatility and improve chromatographic performance. nih.gov

For impurity profiling, the coupling of GC with a Mass Spectrometry (MS) detector provides a significant advantage. epa.gov GC-MS combines the high separation efficiency of GC with the identification capabilities of MS. plu.mx The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a "chemical fingerprint," allowing for confident identification of the parent compound and any volatile impurities. plu.mx Method development for GC-MS involves selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and optimizing the oven temperature program to ensure separation of all relevant compounds. epa.gov

Table 2: Illustrative GC-MS Method Parameters

Parameter Condition
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow
Oven Program Initial: 150°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 5 min
Injector Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the premier technique for high-sensitivity and trace-level analysis. nih.govnih.gov This method is invaluable for quantifying low-level impurities or for bioanalytical applications. The technique combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. researchgate.net

For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred ionization technique, as the nitrogen atoms in the piperazine and aniline moieties are readily protonated. researchgate.net In MS/MS, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). scienceasia.org This process provides outstanding selectivity, as it effectively filters out noise and interferences from the sample matrix. jfda-online.comnih.gov The result is a method capable of achieving very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. scienceasia.org

Table 3: Typical LC-MS/MS Method Parameters

Parameter Condition
Instrument UPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol (B129727)
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 240.1 (Calculated for C₁₂H₁₉ClN₃)

| Product Ion(s) | Hypothetical fragments for monitoring |

Analytical Method Validation Parameters

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.govijper.org In an HPLC-UV method, specificity is demonstrated by showing that the analyte peak is well-resolved from all other peaks in a chromatogram of a sample containing potential impurities. rasayanjournal.co.in

For mass spectrometric methods like GC-MS and LC-MS/MS, the term selectivity is more commonly used. nih.gov The high selectivity of these methods derives from their ability to monitor specific mass-to-charge ratios. In LC-MS/MS, monitoring a unique MRM transition for this compound provides a very high degree of confidence that the detected signal corresponds only to the target analyte, even if other compounds co-elute chromatographically. jfda-online.comresolian.com

Table 4: Potential Process-Related Impurities for Specificity Studies

Compound Name Potential Origin
1-Ethylpiperazine (B41427) Starting material
4-Fluoro-3-chloronitrobenzene Starting material

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ut.eesepscience.com This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. ijper.org The instrument response (e.g., peak area) is plotted against concentration, and the data are subjected to linear regression analysis. sepscience.com The quality of the fit is commonly assessed by the correlation coefficient (R²) or coefficient of determination, which should ideally be very close to 1.000 (e.g., ≥ 0.999). nih.gov

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ut.ee For assaying the main component, the range might be 80% to 120% of the expected concentration, while for impurity determination, the range would span from the reporting limit to 120% of the specified limit. ijper.org

Table 5: Representative Linearity Data for HPLC-UV Analysis

Concentration (µg/mL) Peak Area (Arbitrary Units)
50 451,050
75 674,980
100 902,150
125 1,123,550
150 1,355,600

| Linear Regression | R² = 0.9998 |

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in validating an analytical method for impurity analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio of the chromatogram, with a common acceptance criterion being a ratio of 3:1 for LOD and 10:1 for LOQ.

For a hypothetical validated HPLC method for this compound, the LOD and LOQ values for the main compound and potential impurities might be established as follows:

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound0.050.15
Impurity A0.030.09
Impurity B0.040.12

Precision and Accuracy Assessments

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery percentage is calculated.

The precision and accuracy of the analytical method for this compound would be evaluated at different concentration levels.

Precision Assessment Data

Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low 1.2 1.8
Medium 0.8 1.3

Accuracy Assessment Data

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
50 49.5 99.0
100 101.2 101.2

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

For the analysis of this compound, robustness would be tested by slightly varying parameters like the mobile phase composition, pH, column temperature, and flow rate. Ruggedness would be assessed by having different analysts in different labs perform the analysis using different equipment.

Degradation Studies and Development of Stability-Indicating Methods

Stability-indicating methods are analytical procedures that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such a method is crucial for assessing the stability of a drug substance.

Forced Degradation Experiments under Various Conditions

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. medcraveonline.com This helps to identify potential degradation products and establish the degradation pathways. medcraveonline.com Typical stress conditions include:

Acidic Hydrolysis: Treatment with hydrochloric acid or sulfuric acid.

Basic Hydrolysis: Treatment with sodium hydroxide (B78521) or potassium hydroxide.

Oxidative Degradation: Exposure to hydrogen peroxide.

Thermal Degradation: Heating the sample at elevated temperatures.

Photolytic Degradation: Exposing the sample to UV or fluorescent light.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a detectable level without completely degrading the parent compound. researchgate.net

Identification and Characterization of Degradation Products

Following forced degradation, the stressed samples are analyzed by the stability-indicating HPLC method. The degradation products are separated from the parent compound and from each other. The characterization of these degradation products is typically performed using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which aids in structure elucidation.

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance (degradants). researchgate.net

A comprehensive impurity profiling strategy for this compound would involve:

Synthesis Route Analysis: Identifying potential impurities that could arise from starting materials, intermediates, reagents, and by-products of the synthetic process.

Forced Degradation Analysis: Identifying degradation products as described in the previous section.

Method Validation: Ensuring the analytical method is capable of separating and quantifying all known and potential impurities.

Quantification: Using the validated method to quantify the levels of each impurity in different batches of the compound. The quantification can be done against a qualified reference standard of the impurity or, if a standard is not available, by using the relative response factor of the impurity with respect to the main compound.

Application of Analytical Quality by Design (QbD) Principles in Method Development

The development of robust and reliable analytical methods for the determination of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug quality and safety. Analytical Quality by Design (AQbD) provides a systematic and science-based framework for developing such methods, moving away from the traditional one-factor-at-a-time (OFAT) approach to a more holistic and proactive strategy. americanpharmaceuticalreview.comsmatrix.com This section details the application of AQbD principles in the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of this compound.

The core of the AQbD approach is to build quality into the analytical method from the outset, beginning with predefined objectives and emphasizing a thorough understanding of both the method and the process variables. rjptonline.org This leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters that has been demonstrated to provide results that meet the required quality criteria. americanpharmaceuticalreview.com

Defining the Analytical Target Profile (ATP)

The first step in the AQbD process is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics that the analytical method must achieve to be fit for its intended purpose. For the impurity profiling of this compound, the ATP was defined as follows:

Table 1: Analytical Target Profile (ATP) for Impurity Profiling of this compound

Attribute Target
Intended Purpose To develop a stability-indicating HPLC method capable of separating and quantifying potential process-related impurities and degradation products of this compound.
Specificity The method must be able to resolve the main peak from all known and potential impurities with a resolution (Rs) of > 2.0.
Accuracy The recovery of impurities should be within 90.0% to 110.0%.
Precision The relative standard deviation (RSD) for replicate injections should be ≤ 5.0%.
Linearity The correlation coefficient (r²) for the calibration curve of each impurity should be ≥ 0.99.
Range The method should be linear, accurate, and precise over a range from the reporting threshold to 150% of the specification limit for each impurity.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Risk Assessment and Identification of Critical Method Parameters (CMPs)

Following the definition of the ATP, a risk assessment was performed to identify the method parameters that could potentially impact the Critical Method Attributes (CMAs). CMAs are the method's performance characteristics that need to be controlled to ensure the desired quality. Based on the ATP, the key CMAs were identified as the resolution between critical peak pairs and peak tailing.

A fishbone (Ishikawa) diagram was utilized to brainstorm potential failure modes and identify the Critical Method Parameters (CMPs) that could affect the CMAs.

The identified CMPs for the HPLC method included:

Mobile Phase Composition: Percentage of organic modifier, pH of the aqueous phase.

Column Parameters: Column temperature, flow rate.

Gradient Time.

Design of Experiments (DoE) for Method Screening and Optimization

To systematically investigate the effects of the identified CMPs on the CMAs, a Design of Experiments (DoE) approach was employed. A fractional factorial design was used for the initial screening phase to identify the most influential parameters with a minimal number of experiments.

Table 2: Screening Design and Experimental Results

Run Organic Modifier (%) (A) pH (B) Column Temperature (°C) (C) Resolution (Rs) (Critical Pair 1) Tailing Factor (Main Peak)
1303.0301.81.2
2403.0302.51.1
3304.0301.51.4
4404.0302.11.3
5303.0402.01.1
6403.0402.81.0
7304.0401.71.2
8404.0402.41.1

The results from the screening design indicated that the percentage of the organic modifier and the pH of the mobile phase had the most significant impact on the resolution of the critical peak pairs.

Based on these findings, a more detailed optimization study was conducted using a central composite design (CCD) to further explore the relationship between the significant CMPs and the CMAs and to establish the Method Operable Design Region (MODR).

Table 3: Optimization Design and Results

Run Organic Modifier (%) pH Resolution (Rs) (Critical Pair 1) Tailing Factor (Main Peak)
1353.52.21.15
2453.52.91.05
3354.51.91.35
4454.52.61.25
5324.01.71.30
6484.03.11.10
7403.22.71.00
8404.82.31.40
9404.02.51.20
10404.02.51.21
11404.02.41.19

Establishment of the Method Operable Design Region (MODR) and Control Strategy

The data from the optimization study was used to generate response surface models that mathematically describe the relationship between the CMPs and the CMAs. These models were then used to define the MODR, which represents the multidimensional space of chromatographic conditions where the method consistently meets the predefined ATP.

The control strategy for the analytical method was established based on the understanding gained from the QbD studies. This includes setting appropriate system suitability criteria and defining the operational ranges for the critical method parameters within the MODR. By operating within the MODR, the method is expected to be robust and produce reliable results.

The application of AQbD principles resulted in a well-understood, robust, and flexible HPLC method for the impurity profiling of this compound. This systematic approach ensures that the method is fit for its intended purpose throughout its lifecycle and can accommodate operational variability without compromising data quality. americanpharmaceuticalreview.com

Q & A

Q. How does structural modification (e.g., halogen substitution) alter bioactivity?

  • Replacing Cl with F or CF3 improves metabolic stability but reduces receptor affinity. Ethyl-to-methyl substitution on piperazine decreases logP, enhancing solubility but weakening CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.